molecular formula C7H12O3 B2963120 trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate CAS No. 1408075-48-8

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B2963120
CAS No.: 1408075-48-8
M. Wt: 144.17
InChI Key: KFLCCZPFOPDGLN-KBTIHESUSA-N
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Description

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate ( 1408075-48-8 ) is a cyclobutane-based organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclobutane ring functionalized with both a hydroxyl group and a methyl ester group, which contributes to its unique reactivity and makes it a versatile building block in organic synthesis . In scientific research, this compound serves as a valuable precursor and intermediate in the stereoselective synthesis of more complex molecules . A key documented synthesis method involves a three-step process starting from methyl 3-oxo-1-methylcyclobutanecarboxylate, featuring a stereoselective reduction with lithium tri- tert -butoxyaluminum hydride followed by a Mitsunobu reaction to achieve the trans configuration, and concluding with a hydrolysis step . This method is noted for its high stereoselectivity, scalability, and that it can be performed without chromatography, making it suitable for industrial production . The biological activity of this compound is of interest in medicinal chemistry. Preliminary research suggests it may exhibit several potential biological activities, including anti-inflammatory properties, antimicrobial activity against Gram-positive bacteria, and cytotoxic effects against specific cancer cell lines . These potential activities are primarily attributed to its functional groups; the hydroxyl group facilitates hydrogen bonding with biomolecules, while the ester group can undergo hydrolysis and other modifying reactions . This product is intended for research and development purposes only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCCZPFOPDGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is typically carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is an organic compound with the molecular formula C₇H₁₂O₃. It is a cyclobutane derivative with a hydroxyl group and a methyl ester functional group. The "trans" configuration indicates substituents on opposite sides of the cyclobutane ring, influencing its chemical behavior. It is of interest in chemistry due to its structure and reactivity.

Scientific Research Applications

This compound is a versatile building block in organic synthesis, biological research, medicinal chemistry, and materials science. Its unique structure allows modifications to enhance pharmacological properties, making it a candidate in drug development.

Organic Synthesis

This compound is used as a building block in organic synthesis for preparing complex molecules. It can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction The ester group can be reduced to form alcohols.
  • Substitution Reactions The hydroxyl group can be replaced with other functional groups like halides or amines.

Biological Research

This compound is investigated for its potential biological activities, interacting with biomolecules and influencing biochemical pathways. Its hydroxyl and ester groups facilitate interactions that could lead to biological effects.

  • Antimicrobial Activity Preliminary research indicates potential efficacy against certain pathogens.
  • Anti-inflammatory Properties Its structural characteristics might contribute to therapeutic effects in inflammatory conditions.

Medicinal Chemistry

In drug development, this compound is explored as a precursor for new therapeutic agents. Its unique structure allows for modifications that could enhance pharmacological properties. It is a candidate for novel anti-inflammatory agents and antibiotics or antiviral compounds. The ability to modify its structure while maintaining biological activity is a key advantage in medicinal chemistry.

Materials Science

This compound is relevant in materials science, particularly in developing specialty chemicals and polymers. Its application as a monomer in polymerization processes allows for creating novel materials with tailored properties, opening avenues for research into sustainable materials and advanced composites.

Case Studies

This compound's applications have been documented in several studies:

  • Case Study A A study published in the Journal of Organic Chemistry explored its use as a building block for synthesizing complex cyclic compounds, demonstrating its efficiency in multi-step reactions.
  • Case Study B Research featured in Medicinal Chemistry Letters highlighted its antimicrobial properties against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Data for Cyclobutane Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Boiling Point (°C) Applications/Notes
This compound C₇H₁₂O₃ 144.17 Ester, hydroxyl 1-methyl, 3-hydroxy (trans) N/A Potential pharmaceutical intermediate
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate C₇H₉F₃O₃ 198.14 Ester, hydroxyl, trifluoromethyl 3-hydroxy, 3-CF₃ N/A High electronegativity; used in fluorinated drug design
Methyl 3-Methylenecyclobutanecarboxylate C₇H₁₀O₂ 126.15 Ester, methylene 3-methylene 56–59 (20 Torr) Research compound for polymer/coating applications
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₈H₁₄O₃ 158.20 Ester, hydroxymethyl 3-hydroxymethyl (cis/trans) N/A Ethyl ester variant; altered lipophilicity
Methyl cyclohexanecarboxylate C₈H₁₂O₂ 140.18 Ester Cyclohexane ring 37.1 (atmospheric) Industrial solvent; lower ring strain

Key Comparative Insights:

Steric and Electronic Effects :

  • The trifluoromethyl group in methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to the methyl-substituted target compound.
  • The methylene group in methyl 3-methylenecyclobutanecarboxylate increases susceptibility to addition reactions, unlike the hydroxyl group in the target compound, which may participate in hydrogen bonding.

Ring Strain and Conformational Flexibility :

  • Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs (e.g., methyl cyclohexanecarboxylate ), making them more reactive in ring-opening or functionalization reactions.

Synthetic Utility :

  • The hydroxyl group in the target compound allows for further derivatization (e.g., glycosylation, phosphorylation), whereas trifluoromethyl or methylene substituents limit such modifications .

Biological Activity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C₇H₁₂O₃) is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a hydroxyl group and an ester functional group. Its molecular weight is approximately 144.17 g/mol, and it has the following properties:

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
Functional GroupsHydroxyl, Ester
Structural FeaturesCyclobutane Ring

The structural characteristics contribute to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell function and behavior.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be harnessed for therapeutic applications.

Biological Activity Studies

Research has focused on the compound's potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Below are notable findings from various studies:

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of the compound using an animal model. The results demonstrated a reduction in inflammatory markers, indicating its potential for treating inflammatory conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 1-methylcyclobutane-1-carboxylateC₆H₁₀O₂Lacks hydroxyl group
Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylateC₇H₁₂O₃Similar structure but different substituents
Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylateC₈H₁₄O₃Additional hydroxymethyl group

The presence of both hydroxyl and methyl groups in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, methyl cyclobutanecarboxylates are synthesized via alkylation of cyclobutane precursors using sodium hydride and methyl iodide in polar aprotic solvents (e.g., DMF) under inert atmospheres . Hydroxylation at the 3-position may involve stereoselective oxidation or hydrolysis of protected intermediates. Optimization includes controlling reaction temperature (0–60°C), stoichiometry of methylating agents (e.g., 2–3 equivalents of methyl iodide), and purification via C18 reverse-phase or silica gel column chromatography .

Q. How is structural confirmation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate achieved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., coupling constants in 1^1H NMR distinguish trans vs. cis configurations). Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight and purity, while High-Performance Liquid Chromatography (HPLC) assesses retention time and enantiomeric excess .

Q. What purification strategies are recommended for eliminating byproducts in cyclobutane carboxylate synthesis?

  • Methodological Answer : Sequential liquid-liquid extraction (e.g., diethyl ether for organics) removes unreacted starting materials. Column chromatography (silica gel with hexane/ethyl acetate gradients or C18 reverse-phase with acetonitrile/water) isolates the target compound. Drying under reduced pressure ensures solvent removal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or organocatalysts for stereocontrol during cyclization or hydroxylation steps.
  • Temperature Gradients : Lower temperatures (0–25°C) may favor trans selectivity by slowing competing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while additives like DIPEA minimize acid-mediated racemization .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before equilibration .

Q. What strategies address stereochemical challenges in synthesizing trans-configured cyclobutane derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to enforce desired stereochemistry during cyclization .
  • Stereospecific Reagents : Employ enantiopure methylating agents or hydroxylation catalysts (e.g., Sharpless-type oxidants).
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide synthetic routes .

Q. How can researchers resolve contradictions between reaction efficiency and environmental impact in cyclobutane carboxylate synthesis?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Compare energy consumption and waste generation across protocols (e.g., iodobenzene vs. bromobenzene in Heck reactions). While iodobenzene lowers reaction time, its higher environmental footprint may necessitate trade-offs .
  • Green Solvents : Replace THF or DMF with cyclopentyl methyl ether (CPME) or bio-based solvents.
  • Catalyst Recovery : Immobilize Pd catalysts on silica to reduce heavy metal waste .

Q. What advanced analytical techniques characterize the stability and reactivity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?

  • Methodological Answer :

  • Dynamic NMR : Probes conformational changes in the cyclobutane ring under varying temperatures.
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks.
  • Reactivity Studies : Track ester hydrolysis rates under acidic/basic conditions via UV-Vis spectroscopy .

Q. How do researchers mitigate risks when handling reactive intermediates in cyclobutane carboxylate synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., NaH-mediated alkylation).
  • Safety Protocols : Quench excess methyl iodide with sodium thiosulfate to prevent explosions.
  • Waste Management : Neutralize acidic byproducts with saturated bicarbonate before disposal .

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